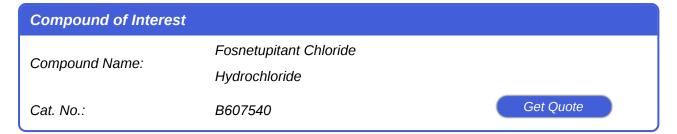


"Chemical structure and properties of Fosnetupitant Chloride Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Fosnetupitant Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosnetupitant Chloride Hydrochloride is a pivotal advancement in the management of chemotherapy-induced nausea and vomiting (CINV). This water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist, netupitant, offers a significant therapeutic advantage, particularly in the intravenous formulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of Fosnetupitant Chloride Hydrochloride. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development in the field of antiemetics and neurokinin receptor modulation.

Chemical Structure and Identity

Fosnetupitant Chloride Hydrochloride is the chloride hydrochloride salt of fosnetupitant. Chemically, it is identified as 4-[5-{2-[3,5-bis(trifluoromethyl)phenyl]-N,2-



dimethylpropanamido}-4-(2-methylphenyl)pyridin-2-yl]-1-methyl-1-[(phosphonooxy)methyl]piperazinium chloride monohydrochloride.[1]

The molecule is achiral and is commercially produced as a single isomer.[2] Form I is the crystalline form utilized in the commercial manufacturing process.

Molecular Formula: C31H37Cl2F6N4O5P[3]

Molecular Weight: 761.53 g/mol [2]

CAS Registry Number: 1643757-72-5[4]

Synonyms: 08-PNET, Fosnetupitant chloride, Fosnetupitant dihydrochloride[3]

Physicochemical Properties

Fosnetupitant Chloride Hydrochloride is a white to off-white to yellowish, crystalline, and hygroscopic solid.[2] Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Appearance	White to off-white to yellowish crystalline, hygroscopic solid	[2]
Solubility	Soluble in water and alcohol. pH-dependent in water: 1.4 mg/mL at pH 2, 11.5 mg/mL at pH 10. Slightly soluble in ethanol and 2-propanol.	[2]
Melting Point	Data not available	
pKa (calculated)	pKa1: 4.75 (acidic), pKa2: 3.93 (basic)	[5]
Polymorphism	Form I is the commercially produced crystalline form.	

Pharmacological Properties



Fosnetupitant is a prodrug that is rapidly converted to its active metabolite, netupitant, by phosphatases upon intravenous administration.[3] Netupitant is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.

The pharmacological properties of the active metabolite, netupitant, are detailed in the table below.

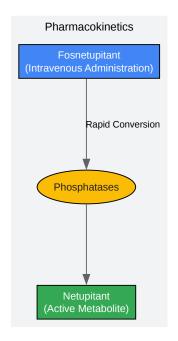
Property	Value	Reference
Mechanism of Action	Selective antagonist of the neurokinin-1 (NK1) receptor.	[5]
Binding Affinity (pKi)	Human NK1: 9.5, Human NK3: 6.1	[4]
Biological Half-life (Netupitant)	Approximately 80-90 hours	

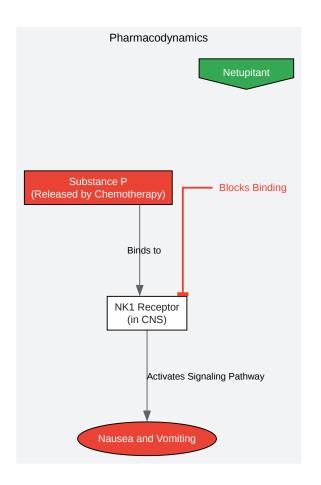
Mechanism of Action

The antiemetic effect of **Fosnetupitant Chloride Hydrochloride** is mediated by its active form, netupitant. Chemotherapy can induce the release of substance P, a neuropeptide that is the natural ligand for the NK1 receptor. The binding of substance P to NK1 receptors in the central nervous system, particularly in the brainstem, triggers the vomiting reflex.

Netupitant competitively and selectively blocks the binding of substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[3] This mechanism is particularly effective in preventing both the acute and delayed phases of CINV.







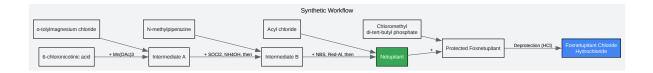
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Caption: Mechanism of action of Fosnetupitant.



Experimental Protocols Representative Synthetic Scheme of Fosnetupitant Chloride Hydrochloride

The synthesis of **Fosnetupitant Chloride Hydrochloride** involves the initial synthesis of its active moiety, netupitant, followed by a phosphorylation step. A representative synthetic route is outlined below.



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Caption: Synthetic workflow for Fosnetupitant Chloride Hydrochloride.

A detailed experimental protocol for the final steps of the synthesis is as follows[2]:

- A solution of chloromethyl di-tert-butyl phosphate in DME is evaporated under reduced pressure to form a pale yellow oil.
- The oil is dissolved in Acetonitrile at 50°C.
- 1,8-bis(dimethylamino)naphthalene and 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide (netupitant) are added, and the solution is heated at 90°C for at least 12 hours.
- After the addition of dioxane, DCM and methanol are distilled under reduced pressure until the product precipitates.
- The product is filtered and washed sequentially with isopropylether, acetone, and pentane.



• The final product, 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride, is dried under reduced pressure at 55°C.

Neurokinin-1 (NK1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

- Cell membranes expressing human NK1 receptors
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 μg/mL bacitracin
- Radioligand: [3H]-Substance P
- Non-labeled Ligand: Substance P (for non-specific binding)
- Test compound (e.g., netupitant)
- 96-well microplates
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
- Filtration apparatus
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- Scintillation cocktail and counter

Procedure:

- Reaction Setup: In a 96-well plate, add the following to each well:
 - $\circ~$ Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Substance P, 100 µL of membrane suspension.



- Non-specific Binding (NSB): 50 μL non-labeled Substance P (1 μM final concentration), 50 μL [3 H]-Substance P, 100 μL of membrane suspension.
- Competitive Binding: 50 μL of the test compound at various concentrations, 50 μL [3 H]- Substance P, 100 μL of membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters.
- Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Substance P-Induced Functional Assay (Calcium Mobilization)

This protocol measures the ability of a test compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

Materials:

- HEK293 cells expressing the human NK1 receptor
- Cell culture medium
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127



- Hanks' Balanced Salt Solution (HBSS)
- Substance P
- Test compound (e.g., netupitant)
- Fluorescence plate reader

Procedure:

- Cell Preparation: Seed NK1R-expressing HEK293 cells onto poly-D-lysine coated plates.
- Dye Loading: Load the cells with 2 μM Fura-2 AM and 0.2 mg/mL Pluronic F-127 in HBSS for 30 minutes at 37°C.
- Compound Pre-incubation: Wash the cells and pre-incubate with the test compound at various concentrations for a specified time.
- Stimulation: Add Substance P to the wells to stimulate the cells.
- Measurement: Measure the intracellular calcium concentration by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm using a fluorescence plate reader.
- Data Analysis: Determine the inhibitory effect of the test compound on the Substance Pinduced calcium response and calculate the IC₅₀ value.

Conclusion

Fosnetupitant Chloride Hydrochloride represents a significant therapeutic tool in the armamentarium against CINV. Its formulation as a water-soluble prodrug of the potent NK1 receptor antagonist, netupitant, allows for convenient intravenous administration and rapid conversion to the active moiety. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals. Further investigation into the properties and applications of Fosnetupitant Chloride Hydrochloride is warranted to fully explore its therapeutic potential.



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